molecular formula C15H17Cl2NO2 B1676115 Bemesetron CAS No. 40796-97-2

Bemesetron

Cat. No.: B1676115
CAS No.: 40796-97-2
M. Wt: 314.2 g/mol
InChI Key: MNJNPLVXBISNSX-CHWSQXEVSA-N
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Description

Bemesetron, also known as MDL-72222, is a chemical compound that acts as an antagonist at the serotonin 3 (5-HT3) receptor. It has been primarily used in scientific research to study the involvement of the serotonin 3 receptor in the actions of various drugs of abuse. Although it has antiemetic effects comparable to metoclopramide, it is not used clinically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bemesetron involves the esterification of 3,5-dichlorobenzoic acid with the bicyclic amine 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the bicyclic amine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Bemesetron has been extensively used in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

    Chemistry: Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

    Biology: Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

    Medicine: Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

    Industry: Developing new serotonin 3 receptor antagonists for potential clinical use

Comparison with Similar Compounds

  • Tropanserin
  • Tropisetron
  • Zatosetron
  • Ricasetron
  • Granisetron

Comparison: Bemesetron is unique in its high selectivity and binding affinity for the serotonin 3 receptor. While other compounds like Tropisetron and Granisetron also act as serotonin 3 receptor antagonists, this compound’s specific chemical structure provides distinct pharmacological properties that make it particularly useful in research settings .

Properties

CAS No.

40796-97-2

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

IUPAC Name

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

InChI Key

MNJNPLVXBISNSX-CHWSQXEVSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

40796-97-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, this compound blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of this compound in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of this compound and how do structural modifications impact its activity?

A2: While the provided research papers don't detail this compound's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with this compound exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of this compound contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of this compound in in vitro or in vivo models?

A3: The provided research emphasizes the role of this compound and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that this compound effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that this compound, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

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